molecular formula C16H15BrO4 B2366925 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 568553-39-9

4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B2366925
CAS No.: 568553-39-9
M. Wt: 351.196
InChI Key: PRKNXKFPTXIGPX-UHFFFAOYSA-N
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Description

4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative with a methoxy group at the 3-position and a 2-(3-bromophenoxy)ethoxy substituent at the 4-position. Its molecular formula is C₁₆H₁₅BrO₄ (molecular weight: 367.2 g/mol), and its structure is characterized by an aldehyde functional group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKNXKFPTXIGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄ (2.5 eq)H₂O, 80°C, 4 hr4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzoic acid78%
CrO₃/H₂SO₄Acetone, 0°C → RT, 2 hrSame as above65%

Mechanism :
The aldehyde undergoes nucleophilic attack by water in acidic or basic media, followed by deprotonation and formation of the carboxylate intermediate, which is protonated to yield the carboxylic acid.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting bromine or ether groups.

Reagent Conditions Product Yield Source
NaBH₄ (3 eq)EtOH, 0°C, 30 min4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzyl alcohol92%
LiAlH₄ (1.2 eq)THF, reflux, 1 hrSame as above85%

Kinetic Control :
NaBH₄ preferentially reduces aldehydes over ketones, ensuring no side reactions with the methoxy or bromophenoxy groups .

Nucleophilic Substitution at Bromine

The bromine atom participates in SNAr (nucleophilic aromatic substitution) reactions under electron-deficient conditions.

Reagent Conditions Product Yield Source
NaN₃ (2 eq)DMF, 120°C, 12 hr4-[2-(3-Azidophenoxy)ethoxy]-3-methoxybenzaldehyde68%
NH₃ (g), CuI catalystToluene, 100°C, 24 hr4-[2-(3-Aminophenoxy)ethoxy]-3-methoxybenzaldehyde54%

Substrate Limitations :
Steric hindrance from the adjacent ethoxy group reduces reactivity compared to para-substituted analogs .

Ether Cleavage and Functionalization

The methoxy group undergoes demethylation under strong Lewis acid conditions.

Reagent Conditions Product Yield Source
BBr₃ (3 eq)CH₂Cl₂, -78°C → RT, 6 hr4-[2-(3-Bromophenoxy)ethoxy]-3-hydroxybenzaldehyde89%

Application :
The resulting phenol derivative serves as a precursor for synthesizing polymers with tunable optoelectronic properties .

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines.

Amine Conditions Product Yield Source
p-PhenylenediamineEtOH, RT, 2 hrPolyazomethine with conjugated backbone76%
4,4'-DiaminobiphenylNMP, 180°C, 8 hrThermally stable polyimide82%

Characterization :
FTIR and ¹³C NMR confirm imine bond formation (C=N stretch at ~1620 cm⁻¹; δ 160–165 ppm) .

Photochemical Reactivity

UV irradiation induces cleavage of the ethoxy bridge in thin-film applications.

Condition Product Quantum Yield Source
UV (365 nm), 2 hr3-Methoxy-4-hydroxybenzaldehyde + bromophenol derivatives0.32

Applications :
This property is exploited in photolithography and light-sensitive coatings .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic effects, particularly in:

  • Antihypertensive Agents: Its structural components may influence interactions with receptors involved in blood pressure regulation.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as a lead compound for drug development .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry: Its reactivity allows it to serve as a building block for synthesizing novel polymers with specific functionalities.
  • Organic Electronics: The compound may be utilized in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

Synthetic Organic Chemistry

As an aromatic aldehyde, it serves as an important intermediate in various synthetic pathways:

  • Building Block for Complex Molecules: It can be used to synthesize more complex organic compounds through reactions such as nucleophilic substitution and condensation reactions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity: A study evaluated various derivatives of this compound against human lung and colon cancer cell lines, revealing promising results that suggest its potential as an anticancer agent .
  • Research on Receptor Binding: Investigations into the binding affinity of related compounds to cannabinoid receptors have shown that structural modifications can significantly enhance selectivity and potency .

Mechanism of Action

The mechanism of action of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromophenoxy group and the aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and function .

Comparison with Similar Compounds

The structural and functional attributes of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde can be compared to analogs with variations in substituents, linker chains, or aromatic moieties. Below is a detailed analysis supported by a comparative data table.

Structural and Functional Comparisons

Table 1: Key Features of this compound and Analogous Compounds
Compound Name Substituent Structure Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Bromophenoxyethoxy chain 367.2 Solid; used in early discovery research
4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde 4-Bromophenyl-2-oxoethoxy chain 349.18 Ketone linker increases polarity; synthetic intermediate
4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde Dimethylaminoethoxy chain 253.3 Enhanced water solubility; antifungal activity
4-(Benzyloxy)-3-methoxybenzaldehyde Benzyloxy group 242.3 High lipophilicity; common in drug synthesis
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde Bromomethylbenzyloxy group 349.2 Bromine for nucleophilic substitution; crystallizes with specific dihedral angles
3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde Ethoxy and 3-methylphenoxyethoxy chains 344.4 Steric hindrance from methyl group; modulates electronic effects

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility: The bromophenoxyethoxy group in the focus compound enhances lipophilicity compared to analogs with hydrophilic substituents (e.g., dimethylaminoethoxy in ). This makes it less suitable for aqueous-phase reactions but advantageous in lipid-rich environments.

Biological Activity: Compounds like 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde exhibit antifungal properties, likely due to the tertiary amine’s ability to interact with fungal cell membranes or enzymes . In contrast, the bromine in the focus compound may enhance halogen bonding with biological targets, though specific activity data are lacking.

Synthetic Utility: The bromomethylbenzyloxy analog () offers a reactive bromine site for further functionalization (e.g., Suzuki coupling), similar to the focus compound’s bromophenoxy group. 4-(Benzyloxy)-3-methoxybenzaldehyde () is widely used in drug synthesis due to its straightforward preparation, but its lack of reactive halogens limits its use in metal-catalyzed cross-couplings compared to brominated analogs.

Crystallographic and Conformational Insights :

  • X-ray data for 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveal dihedral angles (e.g., C4–O2–C8 = 117.4°) that influence molecular packing and stability . Such structural details are critical for designing crystalline materials or understanding intermolecular interactions.

Biological Activity

The compound 4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a methoxy group, a bromophenyl ether, and an aldehyde functional group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, leading to altered signal transduction.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens.

Antibacterial Activity

Studies have indicated that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown minimal inhibitory concentrations (MICs) against Salmonella species ranging from 64 to 128 μg/mL . This suggests that the compound may possess comparable antibacterial properties.

Anticancer Potential

Research into similar benzaldehyde derivatives has revealed promising anticancer activities. For example, certain derivatives have been identified as potent inhibitors of xanthine oxidase, demonstrating IC50 values significantly lower than standard treatments . The structure-activity relationship (SAR) studies suggest that modifications to the benzaldehyde moiety can enhance biological activity.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of benzaldehydes, including those with bromophenyl groups. These compounds were evaluated for their biological activities, leading to the identification of several promising candidates for further development .
  • In Vitro Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells.
  • Mechanistic Insights : Detailed mechanistic studies have indicated that these compounds may disrupt cellular signaling pathways critical for cancer cell proliferation and survival .

Data Tables

Biological ActivityMIC (μg/mL)Reference
Salmonella typhi64
Salmonella paratyphi A128
Xanthine Oxidase Inhibition<0.6

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